Oxirane, 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-
Overview
Description
Oxirane, 2,2’-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- is a chemical compound identified by the CAS number 13446-84-9 . It is a complex organic molecule that features oxirane rings, which are three-membered cyclic ethers, connected through a cyclohexylidene bridge and phenyleneoxymethylene groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of Oxirane, 2,2’-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- typically involves the reaction of cyclohexylidene bisphenol with epichlorohydrin under basic conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane rings. Industrial production methods often involve the use of catalysts and controlled reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Oxirane, 2,2’-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings to form alcohols.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Oxirane, 2,2’-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Oxirane, 2,2’-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- involves the interaction of its oxirane rings with various molecular targets. The oxirane rings are highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its use in cross-linking agents and its potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds to Oxirane, 2,2’-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- include:
2,2-Bis(phenyl-4-glycidoxy)propane: This compound also features oxirane rings and is used in similar applications, such as in the production of epoxy resins.
Bisphenol A diglycidyl ether: Another compound with oxirane rings, commonly used in the manufacture of epoxy resins and as a cross-linking agent.
Oxirane, 2,2’-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis- is unique due to its cyclohexylidene bridge, which imparts specific structural and chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[[4-[1-[4-(oxiran-2-ylmethoxy)phenyl]cyclohexyl]phenoxy]methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-2-12-24(13-3-1,18-4-8-20(9-5-18)25-14-22-16-27-22)19-6-10-21(11-7-19)26-15-23-17-28-23/h4-11,22-23H,1-3,12-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPPRCNXURRGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)OCC3CO3)C4=CC=C(C=C4)OCC5CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019606 | |
Record name | 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-Oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-84-9 | |
Record name | 2,2′-[Cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis[oxirane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13446-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-[cyclohexylidenebis(4,1-phenyleneoxymethylene)]bis-Oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[cyclohexane-1,1-diylbis(4,1-phenyleneoxymethylene)]dioxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.641 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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